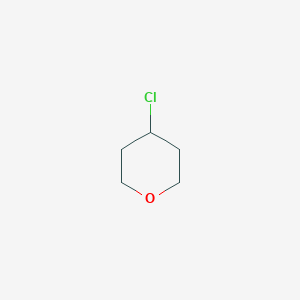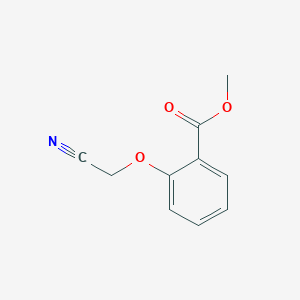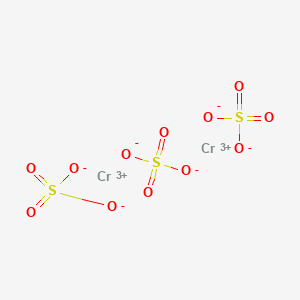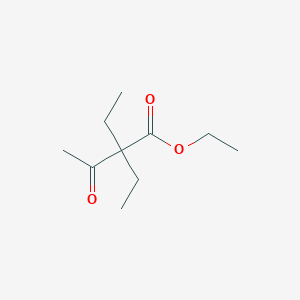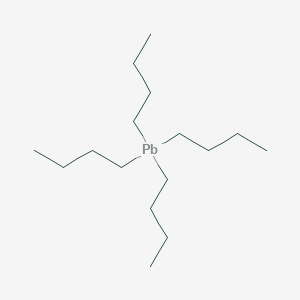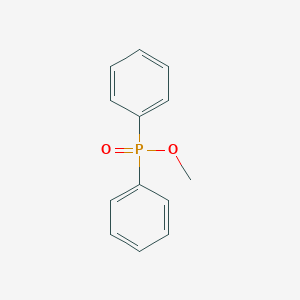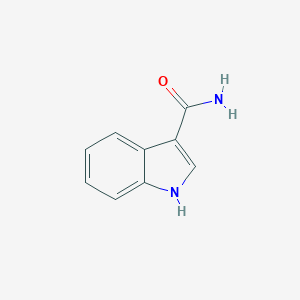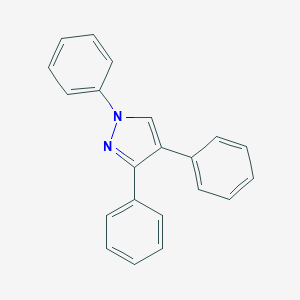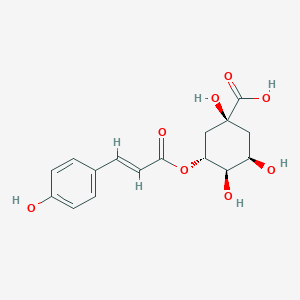
3-p-coumaroylquinic acid
Overview
Description
3-p-coumaroylquinic acid: is a naturally occurring compound found in various plants. It is a derivative of quinic acid and coumaric acid, and it plays a significant role in the biosynthesis of chlorogenic acid, which is known for its antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-p-coumaroylquinic acid typically involves the esterification of quinic acid with coumaric acid. This reaction can be catalyzed by enzymes such as 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase . The reaction conditions often include the presence of NADPH, oxygen, and specific pH levels to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Microorganisms such as bacteria, fungi, and yeast are used to produce the compound in large quantities. The fermentation process involves optimizing strain selection, process development, and scale-up production .
Chemical Reactions Analysis
Types of Reactions: 3-p-coumaroylquinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to trans-5-O-caffeoyl-D-quinate through the action of 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase .
Common Reagents and Conditions: Common reagents used in these reactions include NADPH, oxygen, and specific enzymes. The reaction conditions often involve controlled pH levels, temperature, and the presence of cofactors to ensure optimal enzymatic activity .
Major Products: The major product formed from the oxidation of this compound is trans-5-O-caffeoyl-D-quinate .
Scientific Research Applications
Chemistry: In chemistry, 3-p-coumaroylquinic acid is studied for its role in the biosynthesis of chlorogenic acid and other phenolic compounds. It is also used as a model compound to study esterification and enzymatic reactions .
Biology: In biology, this compound is investigated for its role in plant metabolism and its contribution to the antioxidant properties of plants. It is also studied for its potential health benefits, including anti-inflammatory and anti-cancer properties .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for preventing oxidative stress-related diseases .
Industry: In the industry, this compound is used in the production of dietary supplements and functional foods due to its health benefits. It is also utilized in the cosmetic industry for its antioxidant properties .
Mechanism of Action
The mechanism of action of 3-p-coumaroylquinic acid involves its conversion to trans-5-O-caffeoyl-D-quinate by the enzyme 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase. This reaction requires NADPH and oxygen and results in the incorporation of an oxygen atom into the compound . The molecular targets and pathways involved include the phenylpropanoid biosynthesis pathway, which is crucial for the production of various phenolic compounds in plants .
Comparison with Similar Compounds
- trans-5-O-caffeoyl-D-quinate
- 4-coumaroylshikimic acid
- Chlorogenic acid
Comparison: 3-p-coumaroylquinic acid is unique due to its specific structure and role in the biosynthesis of chlorogenic acid. While similar compounds like trans-5-O-caffeoyl-D-quinate and 4-coumaroylshikimic acid also participate in phenylpropanoid biosynthesis, this compound serves as a precursor to these compounds .
Properties
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSEYFENKXDIS-OTCYKTEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-30-5, 5746-55-4 | |
| Record name | P-Coumaroylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Coumaroylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-P-COUMAROYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4BU5688G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


